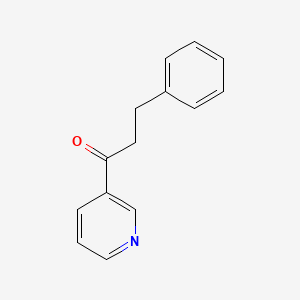

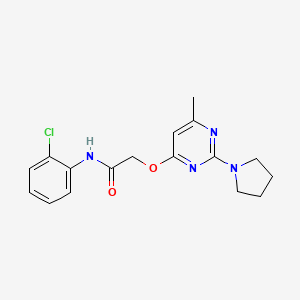

![molecular formula C19H19N3O6 B2519839 5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione CAS No. 877649-10-0](/img/structure/B2519839.png)

5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One of the synthetic routes includes the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid. The resulting precursor undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .

Scientific Research Applications

The pyridopyrimidine moiety combines pyridine and pyrimidine rings, resulting in four possible skeletons based on the nitrogen atom’s position in pyridine (Figure 1). These structures have attracted significant interest due to their biological potential. Notably, pyridopyrimidines appear in relevant drugs and have been studied extensively for new therapeutic applications .

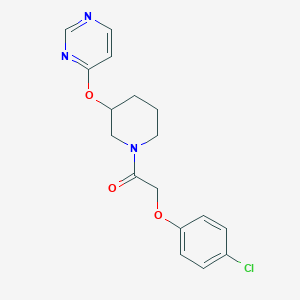

!Pyridopyrimidine structures

Biological Activities and Synthetic Routes

Let’s explore the specific applications of STK981359:

a. Antitumor Activity: STK981359 exhibits antitumor effects. For instance, it inhibits dihydrofolate reductase (DHFR) and demonstrates good antitumor activity against carcinosarcoma in rats .

b. Threonine Tyrosine Kinase (TTK) Inhibition: STK981359 is a selective orally bioavailable TTK inhibitor . TTK plays a crucial role in cell division, making it an attractive target for cancer therapy.

c. CDK Enzyme Inhibition: In a study involving thiazolopyrimidine derivatives, compound 16 (similar to STK981359) displayed excellent anticancer activity by inhibiting the CDK enzyme, leading to apoptosis in human cancer cell lines .

d. Other Activities: Beyond cancer-related applications, pyridopyrimidines have broad-spectrum activities, including antibacterial, CNS depressant, anticonvulsant, and antipyretic effects .

Examples of Interesting Molecules

STK981359 shares structural features with molecules like palbociclib (a breast cancer drug developed by Pfizer) and dilmapimod (with potential activity against rheumatoid arthritis) .

Mechanism of Action

Target of Action

Pyridopyrimidine derivatives, a class of compounds to which stk981359 belongs, have been reported to target a variety of enzymes and receptors, including tyrosine kinase , dihydrofolate reductase , and others .

Mode of Action

For instance, some pyridopyrimidine derivatives inhibit dihydrofolate reductase, thereby reducing the synthesis of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This leads to a halt in the synthesis of RNA and DNA, causing the death of cancer cells .

Biochemical Pathways

For example, some pyridopyrimidine derivatives act as inhibitors for cAMP-phosphodiesterase platelets, support adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthen PGI2 anti-aggregation activity and enhance the biosynthesis of PGI2, and decrease pulmonary hypertension .

Result of Action

Pyridopyrimidine derivatives have been reported to have potent activities as anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective agents .

properties

IUPAC Name |

8-(2,3-dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6/c1-21-16-14(17(23)22(2)19(21)25)12(13-10(20-16)8-28-18(13)24)9-6-5-7-11(26-3)15(9)27-4/h5-7,12,20H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHXGEMWDQYPIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(C3=C(N2)COC3=O)C4=C(C(=CC=C4)OC)OC)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2519761.png)

![N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2519762.png)

![N-[cyano(2-fluorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2519763.png)

![N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide](/img/structure/B2519766.png)

![Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2519768.png)

![4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B2519774.png)